

Application Note: Analyzing OSS_128167-Induced Apoptosis via Flow Cytometry

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Compound of Interest

Compound Name: OSS_128167

Cat. No.: B15608599

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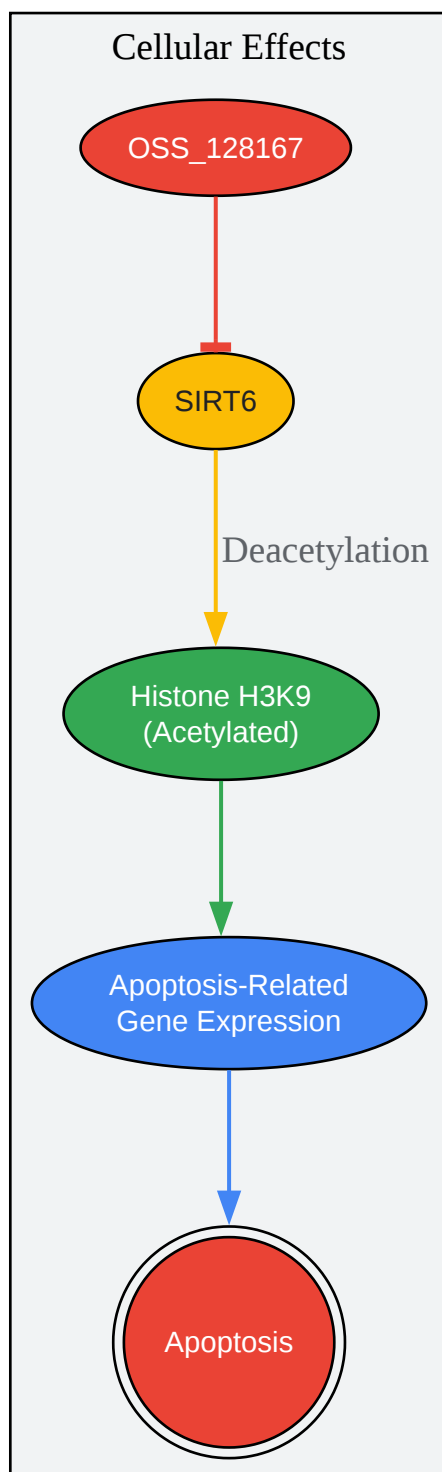
Introduction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are a primary focus of drug development.[1] **OSS_128167** is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6), a NAD⁺-dependent histone deacetylase.[3][4] SIRT6 plays a complex, context-dependent role in tumorigenesis, acting as both a tumor suppressor and promoter by regulating gene expression, DNA repair, and cell death.[5][6] Inhibition of SIRT6 by **OSS_128167** has demonstrated anti-tumor activities and can sensitize cancer cells to chemotherapy, making it a compound of significant interest.[3][7]

This application note provides a detailed protocol for quantifying apoptosis in cells treated with **OSS_128167** using the Annexin V and Propidium Iodide (PI) assay with flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][9] Propidium Iodide is a fluorescent nucleic acid stain that is excluded by cells with an intact membrane. It is used to identify late-stage apoptotic and necrotic cells, where membrane integrity is compromised.[8][10] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.

Mechanism of Action: SIRT6 Inhibition and Apoptosis

SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9ac), thereby influencing the transcription of various genes, including those involved in cell survival and apoptosis.[5][11] By inhibiting SIRT6, **OSS_128167** can lead to an increase in H3K9 acetylation at the promoters of specific genes, altering their expression. For example, SIRT6 has been shown to suppress the expression of the anti-apoptotic protein survivin.[5] Therefore, inhibition of SIRT6 could potentially modulate the expression of pro- and anti-apoptotic factors, tipping the cellular balance towards apoptosis. The precise outcome can be cell-type dependent, highlighting the importance of empirical testing.



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Caption: OSS_128167 inhibits SIRT6, leading to changes in gene expression and apoptosis.

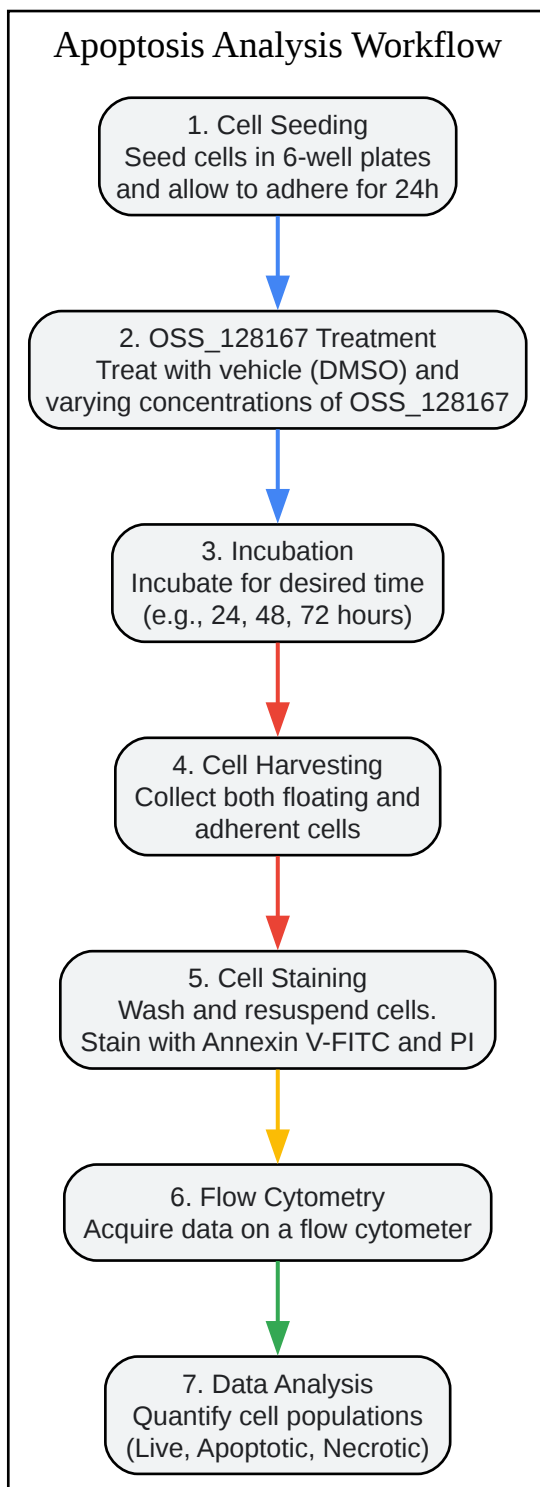
Experimental Protocol

This protocol outlines the steps for treating a chosen cell line with **OSS_128167** and subsequently analyzing the induction of apoptosis using an Annexin V-FITC and PI dual-staining assay.

Materials and Reagents

- Cell Line: Appropriate cancer cell line (e.g., BxPC-3, NCI-H929, HepG2)
- Compound: **OSS_128167** (MedChemExpress, Selleck Chemicals)
- Reagents:
 - Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
 - Dimethyl sulfoxide (DMSO), sterile
 - Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
 - Trypsin-EDTA (for adherent cells)
 - Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Equipment:
 - Cell culture flasks/plates
 - CO₂ incubator (37°C, 5% CO₂)
 - Flow cytometer with 488 nm laser
 - 12x75 mm flow cytometry tubes
 - Microcentrifuge
 - Hemocytometer or automated cell counter

Experimental Workflow



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Caption: Key steps for analyzing apoptosis in **OSS_128167** treated cells.

Procedure

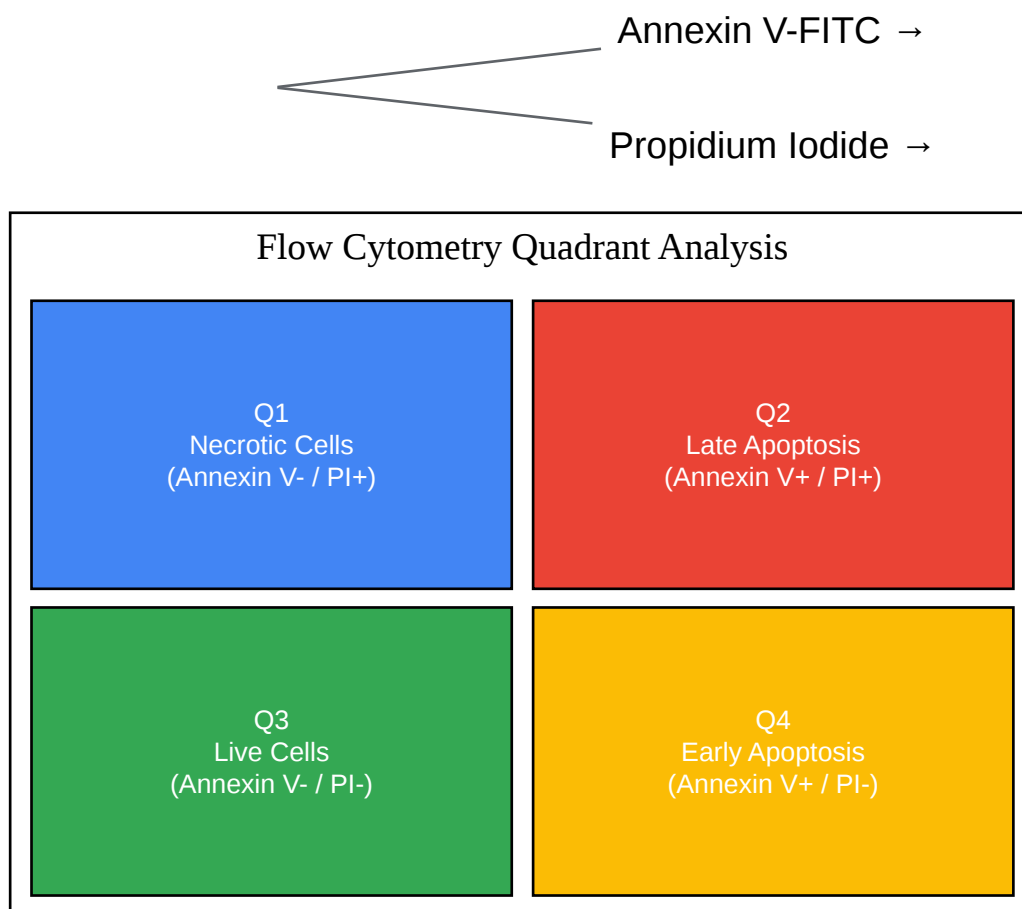
1. Cell Culture and Treatment a. Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment (e.g., $2-5 \times 10^5$ cells/well). b. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator. c. Prepare a stock solution of **OSS_128167** in DMSO. Further dilute the stock in complete medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM). The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically $\leq 0.1\%$. d. Remove the old medium and add the medium containing the different concentrations of **OSS_128167** or vehicle control (DMSO). e. Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining a. Preparation: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare enough for cell washing and resuspension. Keep on ice. b. Harvesting: i. For adherent cells, collect the supernatant (which contains floating apoptotic cells) into a 15 mL conical tube. ii. Gently wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. iii. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.[12] d. Wash the cells twice with cold PBS, centrifuging after each wash. e. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.[9] f. Transfer 100 µL of the cell suspension (1×10^5 cells) to a 5 mL flow cytometry tube. g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. h. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9] i. After incubation, add 400 µL of 1X Binding Buffer to each tube.[9] Keep samples on ice and protected from light until analysis.

3. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish voltage settings and compensation for spectral overlap. c. For each sample, collect a minimum of 10,000 events. d. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell populations. e. Gate the populations to quantify the percentage of cells in each of the four quadrants.

Data Presentation and Interpretation

The results from the flow cytometry analysis can be quantified and presented in a table to compare the effects of different concentrations of **OSS_128167**. The four quadrants represent distinct cell populations.



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Caption: Representative quadrants for Annexin V vs. PI flow cytometry data.

Quantitative Data Summary

The following table presents example data from a hypothetical experiment where a cancer cell line was treated with increasing concentrations of **OSS_128167** for 48 hours.

Treatment Concentration (μM)	% Live Cells (Q3)	% Early Apoptotic Cells (Q4)	% Late Apoptotic/Necrotic Cells (Q2)	% Necrotic Cells (Q1)	Total Apoptosis (%) (Q2 + Q4)
0 (Vehicle)	92.5	3.1	2.9	1.5	6.0
25	85.3	6.8	5.4	2.5	12.2
50	71.2	14.5	11.3	3.0	25.8
100	55.8	22.1	18.6	3.5	40.7
200	38.4	25.3	31.2	5.1	56.5

Interpretation: In this example, **OSS_128167** induces apoptosis in a dose-dependent manner. As the concentration of the inhibitor increases, the percentage of live cells decreases, while the percentages of both early and late apoptotic cells increase significantly. This quantitative data provides strong evidence for the pro-apoptotic activity of **OSS_128167** in the tested cell line.

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